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Compound of Interest

Benzothiazol-2-ylmethyl-methyl-
Compound Name:
amine

Cat. No.: B106137

Introduction

Benzothiazol-2-ylmethyl-methyl-amine, also known as N-(1,3-Benzothiazol-2-ylmethyl)-N-
methylamine (CAS No: 17681-30-0), is a heterocyclic amine with potential applications in
pharmaceutical and materials science research. A thorough understanding of its molecular
structure is fundamental for its application and development. Spectroscopic methods such as
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
are critical tools for the elucidation and confirmation of its chemical structure.

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Benzothiazol-2-ylmethyl-methyl-amine. Due to the limited availability of published
experimental spectra for this specific molecule, this guide presents data from closely related
structural analogues: 2-Aminobenzothiazole and 2-Methylbenzothiazole. This comparative
approach allows for a reasoned prediction of the spectral characteristics of the target
compound. Furthermore, detailed, generalized experimental protocols for each spectroscopic
technique are provided to aid researchers in acquiring data for this and similar compounds.

Predicted Spectroscopic Profile of Benzothiazol-2-
ylmethyl-methyl-amine
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Based on the analysis of its structural analogues, the following spectroscopic features are

predicted for Benzothiazol-2-yImethyl-methyl-amine:

'H NMR: The spectrum is expected to show signals for the four aromatic protons on the
benzothiazole ring, typically in the range of 7.0-8.1 ppm. A singlet corresponding to the
methylene protons (-CH2-) would likely appear around 4.0-5.0 ppm. A singlet for the methyl
group protons (-NCHs) is anticipated in the upfield region, around 2.0-3.0 ppm.

13C NMR: The spectrum will feature signals for the nine distinct carbon atoms. The carbon of
the C=N group within the thiazole ring is expected at a significant downfield shift, likely above
160 ppm. Aromatic carbons will resonate in the 110-155 ppm range. The methylene carbon
(-CHz2-) and the methyl carbon (-NCH?s) will appear in the upfield region.

IR Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring
and the alkyl groups (~2850-3100 cm~1), C=N stretching of the thiazole ring (~1600-1650
cm~1), and C-N stretching (~1250-1350 cm~1). The aromatic C=C stretching vibrations are
expected in the 1450-1600 cm~1 region.

Mass Spectrometry: The electron ionization (El) mass spectrum should show a molecular ion
peak [M]* corresponding to the molecular weight of the compound (178.26 g/mol ). Common
fragmentation patterns would likely involve the loss of the methyl group or cleavage of the
bond between the methylene group and the benzothiazole ring.

Spectroscopic Data of Structural Analogues

The following tables summarize the experimental spectroscopic data for 2-Aminobenzothiazole

and 2-Methylbenzothiazole, which serve as a basis for predicting the spectrum of

Benzothiazol-2-ylmethyl-methyl-amine.

Analogue 1: 2-Aminobenzothiazole

Table 1: NMR Spectroscopic Data for 2-Aminobenzothiazole
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Chemical Shift (d)

Nucleus Multiplicity Assignment
ppm

'H ~7.85 Broad Singlet -NH2z (2H)
~7.65 Doublet Aromatic Proton
~7.41 Doublet Aromatic Proton
~6.91 Triplet Aromatic Proton

13C ~167.6 - C2 (C-NH)
~151.3 - C7a (Quaternary)
~132.1 - Quaternary Carbon
~129.2 - Aromatic CH
~122.5 - Aromatic CH
~121.0 - Aromatic CH
~110.9 - Aromatic CH

Solvent: DMSO-ds[1]

Table 2: IR and MS Data for 2-Aminobenzothiazole

Technique Key Peaks / Values Interpretation

N-H stretch, Aromatic C-H

IR ( 1 3310, 3027, 1660, 1634, stretch, C=0 (amide from
cm-
1572 synthesis), C=N stretch,
C=C stretch

| MS (m/z) | 226 (M™*), 191, 149, 134 | Molecular ion (for chloroacetyl derivative), fragmentation
peaks |

Analogue 2: 2-Methylbenzothiazole

Table 3: NMR Spectroscopic Data for 2-Methylbenzothiazole
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Chemical Shift (d)

Nucleus Multiplicity Assignment
ppm

'H 7.93 Doublet Aromatic Proton
7.77 Doublet Aromatic Proton
7.40 Triplet Aromatic Proton
7.32 Triplet Aromatic Proton
2.79 Singlet -CHs (3H)

13C ~167 C2 (C-CHs)
~153 C7a (Quaternary)
~135 C3a (Quaternary)
~126 Aromatic CH
~125 Aromatic CH
~122 Aromatic CH
~121 Aromatic CH
~20 -CHs

Solvent: CDCIsz[2]
Table 4: IR and MS Data for 2-Methylbenzothiazole
Technique Key Peaks / Values Interpretation
Aromatic C-H stretch,
IR (cm™?) Ui, Saes, L Aliphatic C-H stretch, C=N

1430

stretch, C=C stretch

| MS (m/z) | 149 (M), 148, 108, 69 | Molecular ion, loss of H, further fragmentation |

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of benzothiazole
derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of benzothiazole derivatives is as follows:[3][4]

o Sample Preparation: Dissolve approximately 5-20 mg of the purified compound in 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (0.00 ppm).[4]

 Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300
MHz or higher for *H NMR and 75 MHz or higher for 33C NMR.[3]

o Data Acquisition: For *H NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the
lower natural abundance of the 13C isotope.

o Data Processing: The acquired data is processed using appropriate software, involving
Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of a solid benzothiazole derivative is as
follows:

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid is placed directly onto the ATR crystal.[5]
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing the mixture into a thin, transparent disk. Another method is
the thin solid film method, where the sample is dissolved in a volatile solvent, a drop of the
solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.[6]

o Background Spectrum: A background spectrum of the empty sample holder (or pure KBr
pellet) is recorded first to subtract atmospheric and instrumental interferences.
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o Sample Spectrum: The sample is placed in the IR beam path, and its spectrum is recorded,
typically over a range of 4000—-400 cm~1.[3]

Mass Spectrometry (MS)

A general procedure for acquiring a mass spectrum using Electron lonization (El) is as follows:

[71L8]

o Sample Introduction: The sample, dissolved in a suitable volatile solvent, is introduced into
the mass spectrometer, often via a direct insertion probe or through a gas chromatograph
(GC-MS). The sample is volatilized in the ion source.[7]

« lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to
form a molecular ion (M*) and various fragment ions.[8][9]

e Mass Analysis: The generated ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: A detector records the abundance of each ion, which is then plotted against its
m/z value to generate the mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent
spectroscopic characterization of a novel benzothiazole derivative like Benzothiazol-2-
ylmethyl-methyl-amine.
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Workflow for Synthesis and Spectroscopic Characterization

4 N

Synthesis and Purification

Starting Materials
(e.g., 2-chloromethylbenzothiazole, methylamine)

Chemical Synthesis

Reaction Work-up
(Extraction, Washing)

Purification
(e.g., Column Chromatography, Recrystallization)

pic Analysis

Purified Compound

LA S S (o1E IR Spectroscopy Mass Spectrometry

(lH, 13C)

\

4 Data Analysis and Confirmation

Spectral Data Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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